Synthesis of Octahydro-2H-quinolizine-2-methanol: A Technical Guide
Synthesis of Octahydro-2H-quinolizine-2-methanol: A Technical Guide
Abstract
This technical guide details the synthesis of Octahydro-2H-quinolizine-2-methanol (also known as 2-hydroxymethylquinolizidine ), a structural isomer of the alkaloid lupinine. Unlike the naturally abundant 1-hydroxymethyl isomer (lupinine), the 2-isomer is primarily synthetic, serving as a critical scaffold in the development of local anesthetics, anti-arrhythmic agents, and chiral ligands for asymmetric catalysis. This document outlines a robust, scalable synthetic route based on the classical Dieckmann cyclization strategy, substantiated by modern stereochemical control methods.[1]
Introduction & Stereochemical Framework
The quinolizidine ring system (octahydro-2H-quinolizine) consists of two fused six-membered rings sharing a bridgehead nitrogen. The synthesis of the 2-methanol derivative presents specific stereochemical challenges:
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Bridgehead Configuration (C9a): The ring fusion can be cis or trans.[1] The trans-fused conformer is thermodynamically more stable by approximately 2.4–4.6 kcal/mol due to the absence of gauche butane interactions present in the cis-fused form.
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Substituent Orientation (C2): The hydroxymethyl group at C2 can adopt an axial or equatorial position relative to the quinolizidine scaffold.[1]
Target Molecule:
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IUPAC Name: (Octahydro-2H-quinolizin-2-yl)methanol[2]
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CAS: 4968-90-5[3]
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Key Isomer: trans-fused, equatorial hydroxymethyl (thermodynamic product).
Retrosynthetic Analysis
The most reliable synthetic strategy disconnects the bicyclic system back to a pyridine precursor, utilizing the nitrogen atom's nucleophilicity to close the second ring.[1]
Strategic Disconnection
The synthesis is best approached via a 2-carbethoxy-1-ketoquinolizidine intermediate. This allows for the construction of the C2-stereocenter via a Dieckmann cyclization followed by reduction.
Figure 1: Retrosynthetic pathway utilizing a Dieckmann cyclization strategy.
Detailed Experimental Protocol
This protocol is adapted from the foundational work of Leonard, Conrow, and Fulmer (1957) , optimized with modern purification and safety standards.[1] It proceeds in three distinct phases: Michael addition, Cyclization, and Reduction.[1]
Phase 1: Skeleton Construction (Michael Addition)
Reaction: Condensation of ethyl-2-pyridylacetate with ethyl acrylate.
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Reagents:
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Ethyl-2-pyridylacetate (1.0 eq)
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Ethyl acrylate (1.1 eq)
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Sodium ethoxide (catalytic) or Triton B (benzyltrimethylammonium hydroxide)
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Solvent: tert-Butanol or Dioxane
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Procedure:
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Dissolve ethyl-2-pyridylacetate in tert-butanol.
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Add catalytic Triton B (40% in methanol).[1]
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Add ethyl acrylate dropwise at 30–40°C to prevent polymerization.[1]
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Stir for 12–18 hours at ambient temperature.
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Workup: Neutralize with dilute acetic acid, concentrate in vacuo, and distill the residue under reduced pressure.
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Yield Expectation: 75–85% of the diester intermediate.[1]
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Phase 2: Ring Closure (Dieckmann Cyclization)
Reaction: Intramolecular Claisen condensation to form the quinolizidine precursor.[1]
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Reagents:
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Potassium metal (1.1 eq) or Sodium hydride (NaH, 60% dispersion, 1.2 eq)[1]
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Solvent: Anhydrous Toluene or Benzene (Toluene preferred for safety)
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Procedure:
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Suspend NaH in dry toluene under inert atmosphere (N₂ or Ar).[1]
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Add the diester from Phase 1 slowly at reflux temperature.[1]
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Observation: Evolution of hydrogen gas indicates reaction progress.[1]
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Reflux for 4–6 hours until gas evolution ceases.[1]
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Workup: Cool to 0°C. Extract with ice-cold dilute H₂SO₄ (to protonate the enolate and extract the basic amine).
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Basify the aqueous layer with NaHCO₃ and extract with chloroform.[1]
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Product: 2-carbethoxy-1-ketoquinolizine (often isolated as a keto-enol mixture).
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Phase 3: Stereoselective Reduction
This phase converts the keto-ester and the pyridine ring into the saturated alcohol.
Step 3A: Catalytic Hydrogenation (Ring Saturation)
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Catalyst: Platinum Oxide (Adams' catalyst, PtO₂) or 5% Rh/C.[1]
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Conditions: Glacial acetic acid, 40–60 psi H₂, room temperature.
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Mechanism: Reduces the pyridine ring to a piperidine ring.[1] The trans-fused ring system is favored under thermodynamic control or acidic conditions.
Step 3B: Hydride Reduction (Functional Group Transformation)
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Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.[1]
Protocol:
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Suspend LiAlH₄ (2.5 eq) in dry THF at 0°C under Argon.
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Add the hydrogenated keto-ester (dissolved in THF) dropwise.
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Allow to warm to room temperature, then reflux for 2–4 hours.
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Note: This step reduces both the ketone (to methylene via elimination/reduction or alcohol) and the ester (to primary alcohol).[1] If the ketone was not removed in Step 3A, LiAlH4 will reduce it to a hydroxyl group, yielding a diol.[1] Crucial Optimization: To obtain the 2-methanol specifically, the ketone at C1 is typically removed via Wolff-Kishner reduction prior to ester reduction, OR the keto-group is hydrogenolyzed during the high-pressure hydrogenation in Step 3A.
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Refined Route: Leonard's method often yields the 1-hydroxy-2-hydroxymethyl derivative if not carefully hydrogenolyzed. For the pure 2-methanol, ensure the C1-ketone is fully reduced.
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Reaction Scheme & Logic
The following diagram illustrates the transformation flow, highlighting the critical reduction steps.
Figure 2: Step-wise synthetic flow from pyridine precursor to final alcohol.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Expected Signature |
| 1H NMR | δ 3.4–3.7 ppm | Doublet or multiplet corresponding to -CH₂OH . |
| 1H NMR | Bridgehead H (9a) | Broad signal; chemical shift depends on cis/trans fusion (approx. δ 1.8–2.2).[1] |
| IR Spectroscopy | 3200–3400 cm⁻¹ | Broad O-H stretch (Hydrogen bonded).[1] |
| IR Spectroscopy | 2700–2800 cm⁻¹ | Bohlmann bands : Specific C-H stretching vibrations indicating trans-fused quinolizidine ring (lone pair antiperiplanar to C-H bonds). Absence suggests cis-fusion. |
| Mass Spectrometry | Molecular Ion | m/z 169.15 [M]+ |
Stereochemical Verification
The presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹) is the definitive test for the trans-fused ring junction. If these bands are absent, the product is likely the cis-isomer or a mixture.
Safety & Hazard Control
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Lithium Aluminum Hydride (LiAlH₄): Pyrophoric.[1] Reacts violently with water.[1] quench with the "Fieser method" (1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LAH).[1]
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Hydrogenation: High-pressure hydrogen presents an explosion hazard. Ensure autoclave integrity and proper grounding.[1]
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Pyridine Derivatives: Toxic and malodorous.[1] All initial steps must be performed in a fume hood.[1]
References
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Leonard, N. J., Conrow, K., & Fulmer, R. W. (1957).[1][4] Synthesis of 2-Hydroxymethylquinolizidine (dl-2-Lupinine).[5][6] The Journal of Organic Chemistry, 22(11), 1445–1451.[1]
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Acheson, R. M., & Plunkett, A. O. (1964).[1] Addition reactions of heterocyclic compounds. Part XVIII. The structures and reactions of adducts from pyridines, dimethyl acetylenedicarboxylate, and carbon dioxide.[1][7][8] Journal of the Chemical Society, 2676-2683.
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PubChem. (n.d.).[1] Octahydro-2H-quinolizine-2-methanol (Compound Summary). National Library of Medicine.[1]
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Gribble, G. W. (2018).[1] Short Synthesis of 2-oxo-1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine. Organic Preparations and Procedures International, 50(5), 509-511.[1]
Sources
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- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Octahydro-2H-quinolizine-2-methanol | C10H19NO | CID 70077295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
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